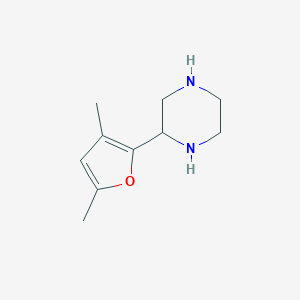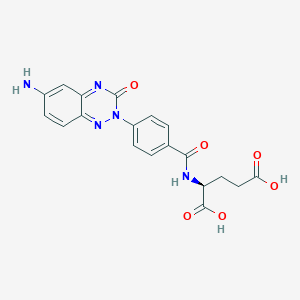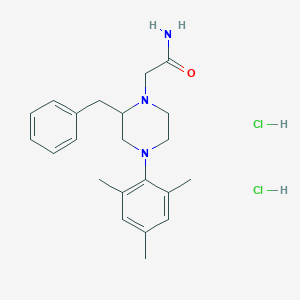
3-(2-Phenylethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylethoxy)benzoic acid is a compound that belongs to the family of benzoic acid derivatives. Benzoic acid itself is a simple aromatic carboxylic acid that is naturally present in plant and animal tissues and can also be produced by microorganisms
Mechanism of Action
Target of Action
3-(2-Phenylethoxy)benzoic acid is a derivative of benzoic acid . It has been found to exhibit peroxisome proliferator-activated receptor γ (PPAR-γ) agonist activity . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
As a PPAR-γ agonist, this compound binds to the receptor, leading to a conformational change that allows the receptor to regulate gene expression . This interaction can lead to various changes in cellular processes, including lipid metabolism and glucose regulation .
Biochemical Pathways
For instance, it can enhance insulin sensitivity and play a role in adipocyte differentiation . Furthermore, benzoic acid, the parent compound, is known to be metabolized via the shikimate and phenylpropanoid pathways .
Pharmacokinetics
It is known that benzoic acid, the parent compound, is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The activation of PPAR-γ by this compound can lead to various molecular and cellular effects. For instance, it can activate glucokinase and inhibit protein glycation . These actions can have significant implications for metabolic health, particularly in the context of conditions like diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH and temperature can affect the stability and solubility of the compound . Furthermore, the presence of other compounds in the environment can potentially influence its action through interactions or competition for the same targets .
Biochemical Analysis
Biochemical Properties
Benzoic acid derivatives, which 3-(2-Phenylethoxy)benzoic acid is part of, are known to interact with various enzymes and proteins . The nature of these interactions often involves the carboxyl group present in the benzoic acid moiety, which can participate in hydrogen bonding and ionic interactions .
Cellular Effects
Benzoic acid derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoic acid derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzoic acid is known to be involved in several metabolic pathways, interacting with various enzymes and cofactors .
Transport and Distribution
The solubility and distribution of benzoic acid in various solvents have been studied, providing some insights into its potential behavior within biological systems .
Subcellular Localization
Similar compounds are known to localize in various subcellular compartments, potentially influencing their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-phenylethanol under acidic conditions to form the ester, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid and heating to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as recrystallization to purify the product and ensure high yield and quality .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenylethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
3-(2-Phenylethoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Salicylic Acid: A hydroxyl derivative of benzoic acid used in acne treatment.
p-Anisic Acid: A methoxyl derivative of benzoic acid with antimicrobial activity.
Uniqueness: This structural modification can enhance its reactivity and effectiveness in various applications.
Properties
IUPAC Name |
3-(2-phenylethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKMKWATRHJMKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20580051 |
Source


|
| Record name | 3-(2-Phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123470-94-0 |
Source


|
| Record name | 3-(2-Phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20580051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)
![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)











